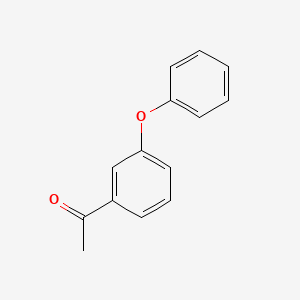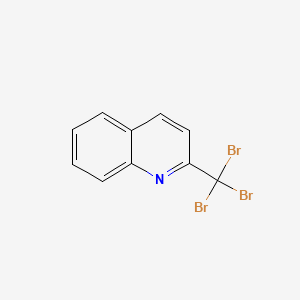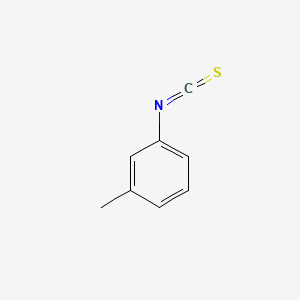
Acetylsulfisoxazole
Vue d'ensemble
Description
Acetylsulfisoxazole is a compound related to the sulfonamide group of antibiotics, which are known for their antibacterial properties. The compound's relevance in scientific research spans from its potential use in drug design to its role in chemical synthesis and corrosion inhibition.
Synthesis Analysis
The synthesis of acetylsulfisoxazole-related compounds involves various chemical reactions. For instance, the synthesis of a fragment of bleomycin A2, which includes an acetyl group similar to that in acetylsulfisoxazole, was achieved through a series of steps culminating in the formation of a compound that binds to DNA . Another study reported the synthesis of 3-acylisoxazoles, which are structurally related to acetylsulfisoxazole, using iron(III) salts in a one-pot reaction with alkenes or alkynes and ketones . Additionally, the synthesis of thiazole analogues of an immunosuppressive agent involved the condensation of metallated thiazoles with lactones, followed by reductive ring-opening, which is a method that could potentially be applied to the synthesis of acetylsulfisoxazole analogues .
Molecular Structure Analysis
The molecular structure of acetylsulfisoxazole-related compounds has been elucidated using various analytical techniques. For example, the structure of the synthesized thiazole analogues was determined by single crystal X-ray structural analysis, which provides detailed information about the stereochemistry of the molecules . Similarly, the structure of the bleomycin A2 fragment was discussed in terms of its ability to bind to nucleic acids, which is indicative of its molecular interaction capabilities .
Chemical Reactions Analysis
Acetylsulfisoxazole and its analogues undergo a variety of chemical reactions. The amidation reaction was used to synthesize acetamide derivatives, which are structurally related to acetylsulfisoxazole . Furthermore, the self-condensation of β-(isoxazol-5-yl) enamines was investigated, leading to the formation of novel diisoxazolyl and triisoxazolyl compounds, which could provide insights into the reactivity of acetylsulfisoxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylsulfisoxazole-related compounds have been characterized using spectroscopic methods. For instance, FT-IR and 1H NMR spectra were used to characterize the synthesized acetamide, isoxazolidine, and isoxazoline derivatives . These compounds were also evaluated for their corrosion prevention efficiencies, which is an important aspect of their physical properties. The best inhibition was observed at a concentration of 50 ppm in an acidic medium, demonstrating the potential application of these compounds in industrial settings .
Applications De Recherche Scientifique
Antibacterial Activity
- Scientific Field : Medicine, Pharmacology
- Application Summary : Acetyl sulfisoxazole is a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity . It is often combined with erythromycin to treat acute otitis media caused by the bacteria, Haemophilus influenzae .
- Methods of Application : Acetyl sulfisoxazole competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid . This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .
- Results or Outcomes : It has been used to treat acute, recurrent or chronic urinary tract infections, meningococcal meningitis, acute otitis media, trachoma, inclusion conjunctivitis, nocardiosis, chancroid, toxoplasmosis, and malaria due to chloroquine-resistant strains of Plasmodium falciparum .
Drug Discovery Research
- Scientific Field : Drug Discovery, Organic Chemistry
- Application Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application : In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .
- Results or Outcomes : The core structure of isoxazole has been found in many commercially available drugs .
Treatment of Urinary Tract Infections
- Scientific Field : Medicine, Pharmacology
- Application Summary : Acetyl sulfisoxazole is used for the treatment of acute, recurrent or chronic urinary tract infections primarily caused by susceptible organisms such as Escherichia coli, Klebsiella-Enterobacter, staphylococcus, Proteus mirabilis, and less frequently, Proteus vulgaris .
- Methods of Application : The drug is administered orally. It works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .
High-Pressure Liquid Chromatography
- Scientific Field : Analytical Chemistry
- Application Summary : Acetylsulfisoxazole and its metabolite sulfisoxazole can be separated and quantitatively determined in plasma and urine using high-pressure liquid chromatography .
- Methods of Application : A sample of plasma or urine is combined with a solution containing the internal standard, N4-acetylsulfamethoxazole, in absolute methanol and centrifuged to obtain a clear supernatant solution. This solution is then eluted through a microparticulate column with a mobile phase of methanol/sodium acetate buffer, at a flow rate of 1.2 mL/min .
- Results or Outcomes : The eluted compounds are detected by their absorption at 254 nm. The concentration is calculated from the peak-height ratios of sulfisoxazole or N4-acetylsulfisoxazole to N4-acetylsulfamethoxazole. The peak-height ratio was linear with concentration in the range 0.05–200 mg/L for both drug and metabolite in plasma and urine .
Treatment of Meningococcal Meningitis
- Scientific Field : Medicine, Pharmacology
- Application Summary : Acetyl sulfisoxazole is used for the treatment of meningococcal meningitis where the organism has been demonstrated to be susceptible . It is also used as adjunctive therapy with parenteral streptomycin .
- Methods of Application : The drug is administered orally. It works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .
Treatment of Malaria
- Scientific Field : Medicine, Pharmacology
- Application Summary : Acetyl sulfisoxazole is used for the treatment of malaria due to chloroquine-resistant strains of Plasmodium falciparum, when used as adjunctive therapy .
- Methods of Application : The drug is administered orally. It works by inhibiting bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .
Propriétés
IUPAC Name |
1-(3-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDBGYCFVKRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067727 | |
| Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3-phenoxyphenyl)- | |
CAS RN |
32852-92-9 | |
| Record name | 1-(3-Phenoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32852-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032852929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-phenoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Phenoxyphenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPG6N28WZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)








